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(S)-2-Methylpyrrolidine-2-

carboxamide

Cat. No.: B172703 Get Quote

Introduction

(S)-2-Methylpyrrolidine-2-carboxamide is a chiral organic compound with potential

applications in medicinal chemistry and drug development due to its structural similarity to

proline and other bioactive molecules. A thorough understanding of its three-dimensional

structure and physicochemical properties is paramount for its application. Spectroscopic

techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS) are essential tools for the structural elucidation and characterization

of this molecule. This guide provides a comprehensive overview of the expected spectroscopic

data for (S)-2-Methylpyrrolidine-2-carboxamide, detailed experimental protocols for data

acquisition, and workflows for spectral analysis. While experimental data for this specific

molecule is not readily available in public databases, this guide presents predicted data based

on the analysis of its structural analogues and general principles of spectroscopy.

Molecular Structure
(S)-2-Methylpyrrolidine-2-carboxamide possesses a pyrrolidine ring with a methyl group and

a carboxamide group attached to the chiral center at the C2 position.

Chemical Structure:
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Molecular Formula: C₆H₁₂N₂O[1]

Molecular Weight: 128.17 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule.

Expected ¹H NMR Data
The proton NMR spectrum of (S)-2-Methylpyrrolidine-2-carboxamide is expected to show

distinct signals for the methyl, methylene, and amide protons. The chemical shifts are

influenced by the electron-withdrawing effects of the amide group and the nitrogen atom of the

pyrrolidine ring.

Table 1: Predicted ¹H NMR Spectral Data for (S)-2-Methylpyrrolidine-2-carboxamide

Protons
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J) in Hz

CH₃ 1.2 - 1.5 s -

Pyrrolidine CH₂ (C3,

C4)
1.6 - 2.2 m -

Pyrrolidine CH₂ (C5) 2.8 - 3.4 m -

NH (Pyrrolidine) 1.5 - 3.0 br s -

CONH₂ 5.0 - 7.5 br s -

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual

values may vary depending on the solvent and experimental conditions.

Expected ¹³C NMR Data
The carbon NMR spectrum will provide information on the number of non-equivalent carbons

and their chemical environment.
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Table 2: Predicted ¹³C NMR Spectral Data for (S)-2-Methylpyrrolidine-2-carboxamide

Carbon Predicted Chemical Shift (ppm)

CH₃ 20 - 30

Pyrrolidine CH₂ (C4) 22 - 35

Pyrrolidine CH₂ (C3) 35 - 45

Pyrrolidine CH₂ (C5) 45 - 55

Quaternary C (C2) 60 - 75

C=O (Amide) 175 - 185

Note: These are estimated chemical shift ranges.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. For (S)-2-Methylpyrrolidine-2-carboxamide, the key

functional groups are the amide and the secondary amine.

Table 3: Predicted IR Absorption Frequencies for (S)-2-Methylpyrrolidine-2-carboxamide

Functional Group Vibration
Predicted
Frequency (cm⁻¹)

Intensity

Amide (NH₂)

N-H Stretch

(asymmetric &

symmetric)

3350 - 3180 (two

bands)
Medium

Amine (NH) N-H Stretch 3300 - 3500 Medium-Weak

C-H (Aliphatic) C-H Stretch 2850 - 3000 Medium-Strong

Amide C=O Stretch 1630 - 1680 Strong

Amide (NH₂) N-H Bend 1590 - 1650 Medium-Strong
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Note: These predictions are based on typical IR frequencies for primary amides and secondary

amines.[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for (S)-2-Methylpyrrolidine-2-carboxamide

Ion Predicted m/z Description

[M]⁺ 128 Molecular Ion

[M-CH₃]⁺ 113 Loss of a methyl group

[M-CONH₂]⁺ 84 Loss of the carboxamide group

Note: The fragmentation pattern can be complex and may show other characteristic peaks.

Experimental Protocols
NMR Spectroscopy

Sample Preparation:

Dissolve 5-10 mg of (S)-2-Methylpyrrolidine-2-carboxamide in approximately 0.6 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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For ¹H NMR, a standard pulse program with a 30° pulse angle, a spectral width of 16 ppm,

an acquisition time of 4 seconds, and a relaxation delay of 1 second is typically used.

For ¹³C NMR, a proton-decoupled pulse sequence is used with a spectral width of 220

ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Perform phase and baseline corrections.

Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the

internal standard.

IR Spectroscopy
Sample Preparation:

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing it into a thin disk.

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR)

accessory, which requires placing a small amount of the solid sample directly on the ATR

crystal.

Data Acquisition:

Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform

Infrared (FTIR) spectrometer.

Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

Collect the sample spectrum and ratio it against the background spectrum to obtain the

absorbance or transmittance spectrum.

Mass Spectrometry
Sample Preparation:
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Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile

solvent, such as methanol or acetonitrile.

Data Acquisition:

Introduce the sample into the mass spectrometer via direct infusion or coupled with a

chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography

(LC-MS).

Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical

Ionization (CI) to observe the molecular ion. Electron Ionization (EI) can be used to induce

fragmentation.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

small molecule like (S)-2-Methylpyrrolidine-2-carboxamide.
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Caption: General workflow for spectroscopic analysis.

Logical Relationship in NMR Signal Assignment
This diagram shows the logical steps involved in assigning NMR signals to the molecular

structure.
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Experimental Data Interpretation Steps

Structural Assignment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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